3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile
Overview
Description
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile is a useful research compound. Its molecular formula is C9H12N4S and its molecular weight is 208.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine, a versatile heterocyclic ring, is a crucial building block in numerous pharmaceutical drugs due to its wide range of pharmacological activities. Piperazine derivatives have been reported for their significant roles against Mycobacterium tuberculosis, showcasing potent activity against both multidrug-resistant and extremely drug-resistant strains. These derivatives serve as a foundation for rational drug design, emphasizing their importance in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020). Additionally, piperazine is recognized for its presence in drugs with various therapeutic uses, including antipsychotic, antihistamine, and anticancer activities. Slight modifications to the piperazine nucleus have been shown to significantly impact the medicinal potential of resultant molecules, demonstrating the scaffold's flexibility in drug discovery (Rathi et al., 2016).
Thiazole Derivatives in Drug Development
Thiazole derivatives represent another critical area of research, with these compounds displaying a broad spectrum of biological activities. The review of synthetic methodologies and biological applications of azolylthiazoles highlights their significance in the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines, among others. These derivatives are crucial in various fields, including fluorescent systems and as intermediates for further chemical reactions (Ibrahim, 2011). The patent review on novel thiazole derivatives between 2008 and 2012 illustrates their diverse applications, including as antioxidants, analgesics, anti-inflammatory agents, and in treating cancer or cytotoxic drugs with fewer side effects. This showcases thiazole as a versatile nucleus for developing novel bioactive molecules (Leoni et al., 2014).
Properties
IUPAC Name |
3-methyl-5-piperazin-1-yl-1,2-thiazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-7-8(6-10)9(14-12-7)13-4-2-11-3-5-13/h11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFBJODHCIYRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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